(4-Fluoro-2-methoxy-3-methylphenyl)methanol
CAS No.:
Cat. No.: VC18789965
Molecular Formula: C9H11FO2
Molecular Weight: 170.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11FO2 |
|---|---|
| Molecular Weight | 170.18 g/mol |
| IUPAC Name | (4-fluoro-2-methoxy-3-methylphenyl)methanol |
| Standard InChI | InChI=1S/C9H11FO2/c1-6-8(10)4-3-7(5-11)9(6)12-2/h3-4,11H,5H2,1-2H3 |
| Standard InChI Key | SHJHSBXIOCKCCL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1OC)CO)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzene ring with three substituents:
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A fluorine atom at the 4-position,
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A methoxy group () at the 2-position,
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A methyl group () at the 3-position,
The InChI key SHJHSBXIOCKCCL-UHFFFAOYSA-N confirms its stereochemical uniqueness .
Physical and Chemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 170.18 g/mol | |
| Purity | ≥98% | |
| Boiling Point | Not available | – |
| Melting Point | Not available | – |
| Density | 1.1–1.2 g/cm³ (estimated) | – |
| LogP | 1.24 |
The compound’s hydrophilicity () and polar surface area () suggest moderate solubility in polar solvents .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves Friedel-Crafts alkylation followed by fluorination:
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Methylation: A toluene derivative undergoes methylation using to introduce the methyl group .
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Methoxylation: Methoxy substitution via nucleophilic aromatic substitution (SNAr) with .
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Fluorination: Electrophilic fluorination using Selectfluor or -fluorobenzenesulfonimide (NFSI) .
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Hydroxymethylation: Reduction of a carbonyl intermediate (e.g., aldehyde) with .
Industrial Optimization
Large-scale production requires:
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Inert gas handling to prevent oxidation of the hydroxymethyl group .
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Continuous flow reactors to enhance yield (∼85%) and purity (≥98%) .
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Chromatographic purification (e.g., silica gel column) to isolate the final product .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Kinase inhibitors: Modulates ATP-binding pockets in cancer therapeutics .
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Antiviral agents: Fluorine enhances metabolic stability in protease inhibitors .
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Anti-inflammatory drugs: Methoxy groups improve bioavailability in COX-2 inhibitors .
Agrochemical Development
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Herbicides: Fluorine’s electron-withdrawing effects enhance herbicidal activity .
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Pesticides: Methoxy groups improve soil persistence in neonicotinoid analogs .
Material Science
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Liquid crystals: Polar hydroxymethyl groups enable tunable mesophases .
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Polymer additives: Enhances UV stability in polycarbonates .
Recent Research and Future Directions
Drug Discovery Innovations
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Menin-MLL inhibitors: Structural analogs show promise in blocking protein-protein interactions in leukemia .
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SARS-CoV-2 main protease inhibitors: Fluorinated phenyl groups improve binding affinity .
Green Chemistry Advances
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Solvent-free synthesis: Microwave-assisted reactions reduce environmental impact .
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Biocatalysis: Enzymatic fluorination minimizes waste generation .
Computational Modeling
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